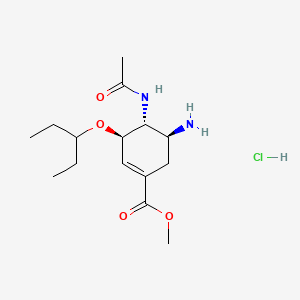
methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and amino groups. The final step involves the esterification of the carboxylate group with methanol and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetamido groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexene derivatives with acetamido and amino groups, such as:
- Methyl (3R,4R,5S)-4-acetamido-5-amino-3-methoxycyclohexene-1-carboxylate
- Methyl (3R,4R,5S)-4-acetamido-5-amino-3-ethoxycyclohexene-1-carboxylate
Uniqueness
Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the pentan-3-yloxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate; hydrochloride, commonly known as a derivative of Oseltamivir, is a compound with notable antiviral properties, particularly against the influenza virus. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H26N2O4
- Molecular Weight : 298.38 g/mol
- CAS Number : 208720-71-2
The primary mechanism of action for methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate is its role as a neuraminidase inhibitor . Neuraminidase is an enzyme on the surface of the influenza virus that facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, the compound effectively reduces viral replication and spread within the host.
Key Points:
- Neuraminidase Inhibition : The compound binds to the active site of neuraminidase, preventing the cleavage of sialic acid residues on host cell surfaces, which is crucial for viral release and infection spread .
- Binding Affinity : X-ray crystallography studies have shown that this compound has a high binding affinity for the neuraminidase enzyme, similar to that of Oseltamivir carboxylate .
Biological Activity and Efficacy
Research indicates that methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate exhibits significant antiviral activity against various strains of influenza.
Case Studies:
- Influenza Virus Resistance Studies : In vitro studies demonstrated that this compound retains efficacy against neuraminidase-resistant strains of influenza A and B viruses .
- Comparative Efficacy : When compared with other antiviral agents like Zanamivir and Peramivir, methyl (3R,4R,5S)-4-acetamido showed comparable or superior activity in certain assays .
Pharmacokinetics
The pharmacokinetic profile of methyl (3R,4R,5S)-4-acetamido suggests moderate absorption with low bioavailability due to its chemical structure.
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | Low |
| Metabolism | Hepatic |
| Elimination Half-life | 6–10 hours |
Safety and Toxicity
Safety profiles indicate that while the compound is generally well-tolerated at therapeutic doses, potential side effects can include gastrointestinal disturbances and allergic reactions. Long-term toxicity studies are still needed to fully understand its safety profile in chronic use.
Precautionary Statements:
Properties
Molecular Formula |
C15H27ClN2O4 |
|---|---|
Molecular Weight |
334.84 g/mol |
IUPAC Name |
methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H26N2O4.ClH/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18;/h8,11-14H,5-7,16H2,1-4H3,(H,17,18);1H/t12-,13+,14+;/m0./s1 |
InChI Key |
VXUUEBWFJPUQGY-SOIKFHLCSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















